3-(Dimethylamino)phenyl dimethylcarbamate
Overview
Description
3-(Dimethylamino)phenyl dimethylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Phenylammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Norneostigmine primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .
Mode of Action
Norneostigmine acts as a parasympathomimetic and a reversible cholinesterase inhibitor . It inhibits the activity of AChE, thereby increasing the availability of acetylcholine in the synapse . As a result, more acetylcholine can bind to the receptors, leading to enhanced muscular contraction .
Biochemical Pathways
Norneostigmine affects the cholinergic anti-inflammatory pathway . By inhibiting AChE and increasing the concentration of acetylcholine, Norneostigmine can regulate the immune-inflammatory response . This regulation can have significant effects on perioperative neurocognitive function .
Pharmacokinetics
The pharmacokinetics of Norneostigmine are influenced by several factors. For instance, the administration of Norneostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred . Small concentrations of Norneostigmine are effective in antagonizing shallow degrees of residual paralysis . The appropriate administration of Norneostigmine, based on monitoring, can reduce postoperative complications and improve neuromuscular recovery .
Result of Action
The primary result of Norneostigmine’s action is the improvement of muscle tone, which is particularly beneficial in the symptomatic treatment of myasthenia gravis . By inhibiting AChE, Norneostigmine increases the availability of acetylcholine in the synapse, leading to enhanced muscular contraction .
Action Environment
The efficacy and stability of Norneostigmine can be influenced by various environmental factors. For instance, the administration of Norneostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred . This suggests that the physiological state of the patient can influence the effectiveness of Norneostigmine .
Biochemical Analysis
Biochemical Properties
Norneostigmine is known to interact with various enzymes, proteins, and other biomolecules. It has been synthesized and tested for its ability to cross the blood-brain barrier and inhibit mouse brain acetylcholinesterase (AChE) activity . The nature of these interactions involves the inhibition of AChE, which is crucial in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction .
Cellular Effects
The effects of Norneostigmine on various types of cells and cellular processes are significant. It influences cell function by slowing the breakdown of acetylcholine when it is released from nerve endings . This impacts cell signaling pathways, gene expression, and cellular metabolism, enhancing the strength of muscle contractions .
Molecular Mechanism
Norneostigmine exerts its effects at the molecular level through a mechanism of action that involves the inhibition of AChE . By inhibiting this enzyme, more acetylcholine is available in the synapse, allowing for more effective muscle contractions .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability and degradation play a role in its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Norneostigmine vary with different dosages . For instance, in dogs, a dosage of 0.02 mg/kg of Norneostigmine is used for the diagnosis of myasthenia gravis . Higher dosages may lead to increased muscle cramps, weakness, and difficulty swallowing .
Metabolic Pathways
Norneostigmine is involved in the cholinergic pathway, where it inhibits the enzyme AChE, thereby affecting the metabolism of acetylcholine . This could also include effects on metabolic flux or metabolite levels.
Transport and Distribution
Given its role in inhibiting AChE, it is likely that it interacts with transporters or binding proteins involved in the cholinergic pathway .
Subcellular Localization
Given its role in the cholinergic pathway, it is likely that it is localized in areas where AChE is present, such as the synaptic cleft .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl] N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNHTEHWJKUVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167020 | |
Record name | Norneostigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16088-19-0 | |
Record name | 3-(Dimethylamino)phenyl N,N-dimethylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16088-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norneostigmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norneostigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-dimethylaminophenyl dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORNEOSTIGMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92REH8ZZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does norneostigmine interact with its target, and what are the downstream effects of this interaction?
A: Although specific studies on norneostigmine's mechanism of action are limited, its structural resemblance to other anticholinesterases like neostigmine offers insights. Neostigmine, and likely norneostigmine, function by reversibly binding to the active site of acetylcholinesterase (AChE). [] This enzyme typically breaks down acetylcholine, a crucial neurotransmitter in the nervous system. By inhibiting AChE, norneostigmine effectively increases acetylcholine levels in the synaptic cleft, leading to prolonged cholinergic stimulation. [] This, in turn, can influence various physiological processes, including muscle contraction, glandular secretions, and central nervous system activity.
Q2: Can you provide the structural characterization of norneostigmine, including its molecular formula, weight, and any available spectroscopic data?
A2: While the provided research papers do not explicitly detail norneostigmine's spectroscopic data, its structural information is as follows:
Q3: What are the potential implications of neostigmine, a compound similar to norneostigmine, on the cardiovascular system, particularly concerning cerebrovascular reactivity?
A: Research indicates that when administered intrathecally, neostigmine can prevent the attenuation of hypercapnia-induced cerebral vasodilation typically caused by intrathecal clonidine. [] This suggests that neostigmine may interact with the α2-adrenergic system in the central nervous system, potentially impacting cerebrovascular reactivity. Further research is needed to determine the precise mechanisms and implications of this interaction, especially when considering the potential for extrapolating these findings to norneostigmine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.